Cas no 1704958-03-1 ((3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid)

(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid
- 1704958-03-1
- (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid
- EN300-1164552
-
- インチ: 1S/C16H17NO5/c1-11-7-8-14(22-11)13(9-15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,17,20)(H,18,19)/t13-/m1/s1
- InChIKey: GJOCXVAWUNYNTR-CYBMUJFWSA-N
- ほほえんだ: O1C(C)=CC=C1[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 303.11067264g/mol
- どういたいしつりょう: 303.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 88.8Ų
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164552-0.05g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 0.05g |
$1068.0 | 2023-06-08 | ||
Enamine | EN300-1164552-1.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 1g |
$1272.0 | 2023-06-08 | ||
Enamine | EN300-1164552-10.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 10g |
$5467.0 | 2023-06-08 | ||
Enamine | EN300-1164552-2.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 2.5g |
$2492.0 | 2023-06-08 | ||
Enamine | EN300-1164552-0.5g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 0.5g |
$1221.0 | 2023-06-08 | ||
Enamine | EN300-1164552-5.0g |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 5g |
$3687.0 | 2023-06-08 | ||
Enamine | EN300-1164552-500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 500mg |
$603.0 | 2023-10-03 | ||
Enamine | EN300-1164552-100mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 100mg |
$553.0 | 2023-10-03 | ||
Enamine | EN300-1164552-1000mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 1000mg |
$628.0 | 2023-10-03 | ||
Enamine | EN300-1164552-2500mg |
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid |
1704958-03-1 | 2500mg |
$1230.0 | 2023-10-03 |
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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4. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
(3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acidに関する追加情報
Recent Advances in the Study of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid (CAS: 1704958-03-1)
In recent years, the compound (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid (CAS: 1704958-03-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral amino acid derivative, characterized by its unique furan ring and benzyloxycarbonyl (Cbz) protecting group, has shown promising potential in the development of novel therapeutics and as a key intermediate in organic synthesis. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications.
The synthesis of (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid has been optimized in several recent studies. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient enantioselective route utilizing asymmetric hydrogenation of a corresponding enamide precursor. The process achieved a high yield (85%) and excellent enantiomeric excess (98%), making it suitable for large-scale production. The presence of the 5-methylfuran moiety in the structure has been linked to enhanced bioavailability, as demonstrated in pharmacokinetic studies.
From a biological perspective, this compound has emerged as a valuable scaffold for drug discovery. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its activity as a selective inhibitor of certain metalloproteinases involved in inflammatory processes. The carboxylic acid functionality allows for easy derivatization, enabling the creation of prodrugs with improved membrane permeability. Molecular docking studies suggest that the furan ring interacts favorably with hydrophobic pockets in target enzymes.
In the context of therapeutic applications, (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid has shown particular promise in neurological disorders. A recent preclinical study demonstrated its ability to cross the blood-brain barrier and modulate glutamate receptor activity, potentially offering neuroprotective effects. Additionally, its structural features make it a candidate for developing radiopharmaceuticals, with the furan ring serving as a potential site for radioisotope labeling.
The compound's safety profile has been evaluated in several in vitro and in vivo models. Acute toxicity studies in rodents (2023) indicated good tolerability at therapeutic doses, with no significant organ toxicity observed. However, researchers have noted that the benzyloxycarbonyl protecting group may require removal for certain applications, prompting investigations into selective deprotection methods that preserve the integrity of the furan moiety.
Future research directions for this compound include exploration of its potential in combination therapies and further optimization of its physicochemical properties. The unique combination of a protected amino acid functionality with a heteroaromatic system presents opportunities for creating diverse molecular libraries. Ongoing clinical trials (Phase I) are evaluating derivatives of this compound for inflammatory conditions, with preliminary results expected in late 2024.
In conclusion, (3R)-3-{(benzyloxy)carbonylamino}-3-(5-methylfuran-2-yl)propanoic acid represents a versatile and pharmacologically interesting molecule with multiple potential applications in drug development. Its synthetic accessibility, combined with promising biological activity, positions it as an important compound in contemporary medicinal chemistry research. Continued investigation of its structure-activity relationships and mechanism of action will likely yield additional therapeutic candidates in the coming years.
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